molecular formula C23H36O4 B609830 Palmostatin B

Palmostatin B

Cat. No.: B609830
M. Wt: 376.5 g/mol
InChI Key: ASVWFAVGLYUDFD-PMACEKPBSA-N
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Description

Palmostatin B is a chemical compound known for its role as an inhibitor of acyl protein thioesterase 1 and 2. These enzymes are involved in the depalmitoylation process, which is the removal of palmitate groups from proteins. This compound has been studied for its potential therapeutic applications, particularly in the context of cancer and neurodegenerative diseases .

Scientific Research Applications

Palmostatin B has been extensively studied for its potential applications in scientific research. In the field of cancer research, it has shown promise as a therapeutic agent for targeting NRAS mutant melanoma cells. By inhibiting the depalmitoylation of NRAS, this compound can disrupt the proper localization and function of this oncogenic protein, thereby reducing cell proliferation and viability .

In neurodegenerative disease research, this compound has been investigated for its potential to modulate protein palmitoylation in conditions such as Parkinson’s disease. By inhibiting the depalmitoylation process, this compound can stabilize certain proteins and prevent their degradation, which may have therapeutic benefits .

Mechanism of Action

Target of Action

Palmostatin B primarily targets the enzymes Acyl-protein thioesterase 1 (APT1) and Acyl-protein thioesterase 2 (APT2). These enzymes are responsible for the deacylation of proteins, specifically the removal of palmitate groups from cysteine residues within proteins. In addition, this compound is a β-lactone class inhibitor of the lysophospholipases LYPLA1 and LYPLA2 .

Mode of Action

This compound inhibits APT1 and APT2, blocking the removal of palmitate groups from cysteine residues within proteins. This inhibition disrupts the normal cycle of palmitoylation and depalmitoylation, which is crucial for the proper localization and function of certain proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the palmitoylation-depalmitoylation cycle . Palmitoylation refers to the attachment of a palmitoyl chain (a 16-carbon fatty acid) to an intracellular cysteine residue through a thioester linkage . This process is facilitated by an enzymatic family of Asp-His-His-Cys (DHHC)-containing transmembrane protein acyltransferases (DHHC-PATs) . This compound inhibits the reverse process, depalmitoylation, which is performed by cysteine deacylase ‘eraser’ enzymes, including palmitoyl-protein thioesterase 1 (PPT1) and acyl-protein thioesterases (APT1 and APT2) .

Pharmacokinetics

Future studies are needed to measure its oral and intravenous bioavailability and to quantify serum drug concentrations .

Result of Action

The inhibition of APT1 and APT2 by this compound disrupts the normal cycle of palmitoylation and depalmitoylation, leading to changes in the localization and function of certain proteins . This can have significant effects on cell viability and downstream signaling, particularly in cells with NRAS mutations .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other proteins and enzymes in the cell can affect the efficacy of this compound . Additionally, the cellular environment, including the presence of other lipids and proteins, can influence the stability of this compound .

Future Directions

Future studies will address the trafficking routes of APT2 through the cell . The existence of an ER ZDHHC enzyme already indicates that APT2 should stably interact with the ER . Palmostatin B, a classical broad-spectrum inhibitor, has been shown to block the activities of APT1/2, PPT1, ABHD17A/B/C and other lipid-processing serine hydrolases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Palmostatin B can be synthesized through a multi-step chemical process. The synthesis typically involves the formation of a β-lactone ring, which is a key structural component of the compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the β-lactone ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: Palmostatin B primarily undergoes reactions related to its role as a depalmitoylation inhibitor. This includes interactions with enzymes such as acyl protein thioesterase 1 and 2, which catalyze the removal of palmitate groups from proteins .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide and catalysts that facilitate the formation of the β-lactone ring. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed: The major product formed from the reactions involving this compound is the inhibition of the depalmitoylation process. This results in the accumulation of palmitoylated proteins, which can have various biological effects depending on the specific proteins involved .

Comparison with Similar Compounds

Palmostatin B is part of a class of compounds known as depalmitoylation inhibitors. Similar compounds include Palmostatin M and ML348. While this compound and Palmostatin M both inhibit depalmitoylation, they differ in their specificity and efficacy against different targets. For example, Palmostatin M has been shown to be effective against certain bacterial pathogens, whereas this compound is more commonly studied in the context of cancer and neurodegenerative diseases .

ML348 is another depalmitoylation inhibitor that specifically targets acyl protein thioesterase 1. Unlike this compound, ML348 does not inhibit acyl protein thioesterase 2, making it more selective in its action .

Conclusion

This compound is a valuable compound in scientific research due to its ability to inhibit the depalmitoylation process. Its applications in cancer and neurodegenerative disease research highlight its potential as a therapeutic agent. By understanding its preparation methods, chemical reactions, and mechanism of action, researchers can further explore its potential and develop new strategies for targeting diseases associated with protein palmitoylation.

Properties

IUPAC Name

(3S,4S)-3-decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O4/c1-4-5-6-7-8-9-10-11-12-19-20(27-23(19)24)15-13-18-14-16-21(25-2)22(17-18)26-3/h14,16-17,19-20H,4-13,15H2,1-3H3/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVWFAVGLYUDFD-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1C(OC1=O)CCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[C@H]1[C@@H](OC1=O)CCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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